Emodic acid

Matrix Metalloproteinases Metastasis Anthraquinones

Emodic acid (also referred to as rhein or 4,5,7-trihydroxy-9,10-dioxoanthracene-2-carboxylic acid) is a naturally occurring anthraquinone derivative isolated from various plant and fungal sources, including Asphodelus microcarpus and Penicillium cyclopium. Characterized by its anthracenecarboxylic acid core structure, this compound serves as a bioactive scaffold with demonstrated in vitro activity against multiple cancer-related targets, notably the NF-κB signaling pathway and matrix metalloproteinases (MMPs).

Molecular Formula C15H8O7
Molecular Weight 300.22 g/mol
Cat. No. B1211324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEmodic acid
Molecular FormulaC15H8O7
Molecular Weight300.22 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=C1C(=O)C3=C(C2=O)C(=CC(=C3)O)O)O)C(=O)O
InChIInChI=1S/C15H8O7/c16-6-3-8-12(10(18)4-6)14(20)11-7(13(8)19)1-5(15(21)22)2-9(11)17/h1-4,16-18H,(H,21,22)
InChIKeyZJXVNNSMRGTDBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Emodic Acid (CAS 478-45-5): A Bioactive Anthraquinone Scaffold with Documented NF-κB and MMP Inhibitory Activity


Emodic acid (also referred to as rhein or 4,5,7-trihydroxy-9,10-dioxoanthracene-2-carboxylic acid) is a naturally occurring anthraquinone derivative isolated from various plant and fungal sources, including Asphodelus microcarpus and Penicillium cyclopium [1]. Characterized by its anthracenecarboxylic acid core structure, this compound serves as a bioactive scaffold with demonstrated in vitro activity against multiple cancer-related targets, notably the NF-κB signaling pathway and matrix metalloproteinases (MMPs) [2]. Emodic acid is commercially available for research use and is commonly utilized in studies exploring anti-proliferative, anti-metastatic, and anti-inflammatory mechanisms.

Emodic Acid Selection Risks: Why Structurally Similar Anthraquinones Cannot Be Interchanged


Despite sharing an anthraquinone core with analogs such as emodin, aloe-emodin, and physcion, emodic acid exhibits distinct biological selectivity and potency profiles that preclude simple substitution. Evidence demonstrates that subtle structural modifications among these compounds lead to substantial differences in target engagement and downstream signaling pathway modulation. For instance, while emodin potently inhibits MMP-13, emodic acid demonstrates superior potency against MMP-9 and, critically, engages a broader spectrum of MAPK pathways (JNK, p38, ERK) in breast cancer models compared to aloe-emodin [1]. These differences have direct consequences for experimental outcomes in cancer metastasis and inflammation research. Furthermore, emodic acid has been computationally identified as a privileged scaffold for JAK2 inhibition, a feature not universally shared by its closest structural relatives [2]. Therefore, substituting emodic acid with a generic 'anthraquinone' analog without considering these specific quantitative differences will likely lead to divergent and non-comparable results.

Emodic Acid Evidence Guide: Quantified Differentiation Against Structural Analogs


MMP-9 vs. MMP-13 Inhibitory Selectivity Profile Distinguishes Emodic Acid from Emodin

In a comparative enzyme activity assay, emodic acid demonstrated greater potency against MMP-9 (IC50 = 10 µM) compared to emodin (IC50 = 15 µM), but was 3-fold less potent against MMP-13 compared to emodin (IC50 = 13 µM for emodin, approximate IC50 of 39 µM for emodic acid) [1]. This differential selectivity profile (MMP-9 over MMP-13) distinguishes emodic acid from its close analog emodin.

Matrix Metalloproteinases Metastasis Anthraquinones

Superior Anti-Proliferative Potency Against Breast Cancer Cell Lines Compared to Class Average

Emodic acid exhibited strong anti-proliferative activity across a panel of murine and human breast cancer cell lines, with IC50 values of 9.33 µM (4T1), 8.56 µM (MDA-MB-231), and 7.95 µM (MCF-7) after 72 hours of treatment . In a direct comparison within the same study, emodic acid and aloe-emodin were identified as the most potent anti-proliferative agents among five isolated anthraquinone analogs (including emodin, rhein, and physcion), though specific IC50 values for the less active analogs were not provided for all lines [1].

Breast Cancer Anti-proliferative NF-κB

Distinct MAPK Pathway Modulation: Broader Kinase Inhibition Profile Compared to Aloe-Emodin

In 4T1 breast cancer cells, aloe-emodin inhibited the phosphorylation of p38 and ERK, whereas emodic acid more markedly inhibited JNK phosphorylation, in addition to also inhibiting p38 and ERK phosphorylation [1]. This indicates a broader spectrum of MAPK pathway engagement for emodic acid compared to the more selective profile of aloe-emodin.

MAPK Signaling JNK p38 ERK

Validated JAK2/STAT3 Inhibitory Scaffold Differentiates Emodic Acid from Non-Halogenated Analogs

Emodic acid was identified through high-throughput virtual screening and validated in vitro as a low-micromolar inhibitor of JAK2 enzyme activity and JAK2 autophosphorylation in human erythroleukemia cells, also demonstrating inhibition of STAT3 DNA-binding activity [1]. This computational and experimental validation as a JAK2 inhibitor scaffold represents a target-specific differentiation that is not universally documented for all anthraquinone analogs.

JAK2 STAT3 Virtual Screening

Targeted Emodic Acid Procurement Scenarios: Where Quantified Differentiation Matters


In Vitro Metastasis Studies Requiring Selective MMP-9 Inhibition Over MMP-13

For research models of tumor cell invasion and metastasis where MMP-9 (gelatinase B) is the primary target of interest, emodic acid is the preferred anthraquinone tool compound over emodin due to its superior potency (IC50 10 µM vs. 15 µM for emodin) and its 3-fold selectivity against MMP-13 [1]. This reduces off-target collagenase activity that could confound results.

Breast Cancer Signaling Studies Investigating JNK-Mediated Pathways

In experiments designed to elucidate the role of JNK in breast cancer progression, emodic acid is a superior choice compared to aloe-emodin. Evidence from 4T1 cell models demonstrates that emodic acid uniquely inhibits JNK phosphorylation, in addition to p38 and ERK, whereas aloe-emodin only affects p38 and ERK [2]. This allows researchers to probe JNK-dependent mechanisms with a naturally derived small molecule.

Medicinal Chemistry Hit-to-Lead Campaigns Targeting JAK2

Medicinal chemists seeking a validated natural product starting point for JAK2 inhibitor development should prioritize emodic acid. It has been experimentally confirmed as a low-micromolar JAK2 inhibitor in both enzymatic and cellular assays, with a defined binding pose in the JAK2 PTK domain [3]. This scaffold offers a structurally distinct alternative to common synthetic JAK2 inhibitors.

Comparative Anthraquinone Structure-Activity Relationship (SAR) Studies

When conducting SAR analyses of anthraquinone derivatives, emodic acid serves as a critical reference compound. Its quantitative anti-proliferative data across multiple breast cancer cell lines (IC50 ranging from 7.95 to 9.33 µM) provides a robust benchmark against which the potency of novel synthetic or isolated analogs can be directly compared.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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